molecular formula C13H13N5O5S2 B193995 Ceftizoxime CAS No. 68401-81-0

Ceftizoxime

Cat. No. B193995
CAS RN: 68401-81-0
M. Wt: 383.4 g/mol
InChI Key: NNULBSISHYWZJU-LLKWHZGFSA-N
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Description

Ceftizoxime is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .


Molecular Structure Analysis

This compound has a molecular formula of C13H13N5O5S2 and a molecular weight of 383.4 g/mol . The crystal and molecular structures of this compound were elucidated by X-ray structure analysis .


Chemical Reactions Analysis

This compound is highly resistant to a broad spectrum of beta-lactamases . Unlike other third-generation cephalosporins, the whole C-3 side chain in this compound has been removed to prevent deactivation by hydrolytic enzymes .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H13N5O5S2 and a molecular weight of 383.4 g/mol . It is soluble in DMSO .

Scientific Research Applications

  • Pharmacokinetics in Clinically Ill Patients : Ceftizoxime's pharmacokinetics have been studied in clinically ill patients, revealing that demographic and comorbidity variables like age, weight, serum creatinine levels, congestive heart failure, and long-term ventilator dependency significantly impact this compound clearance (Facca, Frame, & Triesenberg, 1998).

  • Interaction with Essential and Trace Elements : Studies have shown that essential and trace elements, which are either present in the body or coadministered with vitamins, significantly influence the antimicrobial activity of this compound (Arayne, Sultana, & Rafiq, 2001).

  • Usage in Oral Surgery : this compound has been used in the treatment of peri- and postoperative infections in odontostomatological and maxillofacial surgery, demonstrating its effectiveness in surgical antimicrobial prophylaxis (Pancotti, Cerato, Ruscalla, Daneo, & Sabbione, 1991).

  • Role in Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus : Research indicates that this compound, through its affinity for penicillin-binding protein 2 (PBP2) of S. aureus, contributes to the study of bacterial cell wall biosynthesis and susceptibility to antimicrobial agents (Łeski & Tomasz, 2005).

  • Amniotic Fluid and Maternal Levels : Studies on this compound levels in cord and amniotic fluid have shown its high concentration in the fetal blood and amniotic fluid, indicating its potential as an ideal agent for treating intrauterine environments (Fortunato, Bawdon, Welt, & Swan, 1988).

  • Review of Its Antibacterial Activity and Pharmacokinetic Properties : this compound's antibacterial activity, pharmacokinetic properties, and therapeutic use have been comprehensively reviewed, highlighting its effectiveness in a range of infections but also its limitations against certain pathogens (Richardson Dm & Heel Rc, 1985).

  • Nanocarrier Applications : The development of this compound-loaded pectin nanocarriers for treating bacterial infections, demonstrating the potential for innovative drug delivery systems (Kumar, Kumar, Kumar, & Pruncu, 2020).

  • Activity Against Glucose-Nonfermentative Gram-Negative Rods : this compound's activity against various Gram-negative rods has been studied, showing its potency against pathogens like Pseudomonas aeruginosa (Yabuuchi, Ito, Tanimura, Yamamoto, & Ohyama, 1981).

  • Sensitive Voltammetric Sensor Development : The development of a voltammetric sensor with a molecularly imprinted polymer for the determination of this compound, showcasing its relevance in analytical chemistry (Beytur, Kardaş, Akyıldırım, Özkan, Bankoğlu, Yüksek, Yola, & Atar, 2018).

Mechanism of Action

Target of Action

Ceftizoxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a vital component for bacterial survival .

Mode of Action

This compound interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall, leads to the weakening of the cell wall’s integrity, resulting in bacterial cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, this compound disrupts the biosynthesis and assembly of the cell wall . This disruption leads to the weakening of the cell wall, causing the bacterial cell to lyse and die .

Pharmacokinetics

This compound is mainly excreted by the kidneys, with renal and total clearance determined at two different steady states . The drug has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The protein binding of this compound in subjects with normal renal function is 31%, and the haemodialysis clearance of this compound is 44.8 ± 21.5 ml/min .

Result of Action

The primary result of this compound’s action is the lysis and death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the cell wall to weaken, leading to cell lysis and death . This makes this compound effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Action Environment

This compound retains its potency in aqueous solution at 4°C for about 3 months . Even after 4 months, some residual activity can be found . This suggests that the stability and efficacy of this compound can be influenced by environmental factors such as temperature and storage conditions .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNULBSISHYWZJU-LLKWHZGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68401-82-1 (mono hydrochloride salt)
Record name Ceftizoxime [INN:BAN]
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DSSTOX Substance ID

DTXSID5022772
Record name Ceftizoxime
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Molecular Weight

383.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Ceftizoxime
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Solubility

2.29e-01 g/L
Record name Ceftizoxime
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Mechanism of Action

Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor.
Record name Ceftizoxime
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CAS RN

68401-81-0
Record name Ceftizoxime
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Record name sodium(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Record name Ceftizoxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does ceftizoxime exert its antibacterial effect?

A1: this compound, a third-generation cephalosporin antibiotic, functions by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), crucial enzymes involved in the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death. []

Q2: Does this compound's affinity for PBPs differ from its stereoisomer?

A2: Yes, research has shown that this compound exhibits a significantly higher affinity for PBPs compared to its stereoisomer, FR 14060. This difference in binding affinity translates to greater potency in inhibiting peptidoglycan polymerization and ultimately, superior antibacterial activity. []

Q3: Are there morphological changes in bacteria exposed to this compound?

A3: While both this compound and benzylpenicillin induce spheroplast formation in Bacteroides fragilis, this compound does so at higher concentrations. Additionally, this compound elicits a distinct morphological response not observed with other β-lactam antibiotics, highlighting its unique interaction with bacterial cells. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. It is advisable to consult a comprehensive chemical database or the drug's official monograph for this information.

Q5: How stable is this compound in the presence of β-lactamases compared to other β-lactams?

A5: this compound demonstrates remarkable stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), particularly those of the CTX-M type. Its stability surpasses that of penicillins, cefazolin, and even some third-generation cephalosporins. []

Q6: Is this compound compatible with compound amino acid injection?

A6: Yes, research indicates that this compound sodium is compatible with compound amino acid injection. Combining these in a single infusion package can simplify administration and potentially enhance the stability and bioavailability of this compound. []

Q7: How is this compound metabolized and excreted?

A7: Studies in rats and dogs reveal that this compound undergoes minimal metabolic degradation. It is predominantly excreted unchanged in urine, with rapid urinary excretion observed in both species. []

Q8: How does renal function affect this compound pharmacokinetics?

A8: this compound clearance is directly correlated with creatinine clearance. In individuals with impaired renal function, this compound half-life is significantly prolonged, necessitating dosage adjustments based on the degree of renal impairment. []

Q9: What is the role of multidrug resistance-associated protein 4 (MRP4) in this compound disposition?

A9: MRP4 plays a role in the renal tubular secretion of this compound. Studies in Mrp4–/– mice demonstrated reduced urinary recovery and increased kidney-to-plasma concentration ratios for this compound, indicating MRP4's involvement in its elimination. []

Q10: Does the presence of mastitis in animals influence this compound pharmacokinetics?

A10: Yes, mastitis significantly alters the pharmacokinetic profile of this compound. Studies in goats and buffaloes with mastitis have shown altered distribution, prolonged elimination half-life, and extended persistence in milk compared to healthy animals. [, ]

Q11: Is this compound effective against anaerobic bacteria?

A11: While this compound demonstrates bactericidal activity against anaerobic bacteria, its efficacy varies. Combining this compound with metronidazole significantly enhances bactericidal titers against Bacteroides fragilis group organisms compared to this compound alone. []

Q12: How does this compound compare to other antibiotics for surgical prophylaxis?

A12: Clinical trials suggest that single-dose this compound is as effective as multiple-dose cefoxitin in preventing postoperative infections after hysterectomy. [] Additionally, this compound combined with metronidazole demonstrated comparable efficacy to gentamicin plus metronidazole in preventing infections after lower gastrointestinal surgery. []

Q13: Is this compound a suitable alternative to amikacin in neonatal sepsis treatment?

A13: A randomized clinical trial indicated that this compound, in combination with ampicillin, achieved similar treatment success rates compared to ampicillin plus amikacin for neonatal sepsis. These findings suggest this compound could be a viable alternative, potentially mitigating the risk of antibiotic resistance. []

Q14: What is the prevalence of resistance to third-generation cephalosporins like this compound?

A14: Resistance to third-generation cephalosporins, including this compound, is a growing concern. Studies on clinical isolates reveal variable resistance rates depending on the bacterial species and the specific antibiotic. Continuous monitoring of resistance patterns is crucial for guiding appropriate antibiotic selection. []

Q15: Can the use of beta-lactam antibiotics lead to vancomycin-resistant MRSA?

A15: Research suggests that exposure to beta-lactam antibiotics, including this compound, can potentially induce vancomycin resistance in MRSA strains possessing the capacity for this phenotype. This phenomenon, known as beta-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR), highlights the complexity of antibiotic resistance development. []

Q16: Are there any reports of serious adverse reactions associated with this compound?

A17: While generally considered safe, a case report documented fatal hemolytic anemia in an elderly patient receiving this compound. The patient had impaired renal function and received a higher than recommended dose, highlighting the importance of appropriate dosing and monitoring for potential adverse events. []

Q17: What analytical techniques are used to quantify this compound?

A18: High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate and sensitive quantification of this compound in various matrices, including pharmaceutical formulations, serum, and milk. [, , ]

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